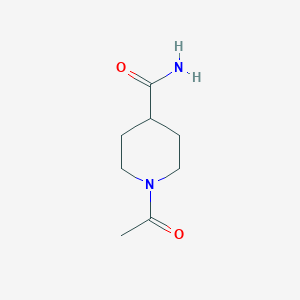

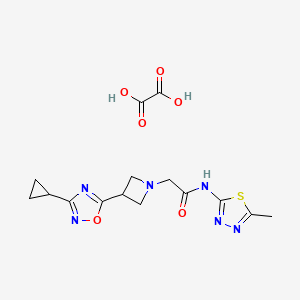

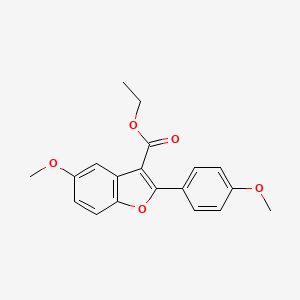

![molecular formula C17H16ClN3S B2669456 1-(2-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea CAS No. 852139-64-1](/img/structure/B2669456.png)

1-(2-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea is a chemical compound that has been studied for its potential use in scientific research. This compound can be synthesized using a specific method, and its mechanism of action has been investigated to understand its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Thiourea derivatives, including compounds structurally similar to 1-(2-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea, have been extensively synthesized and characterized. Studies reveal that these compounds can be synthesized through condensation reactions and characterized using spectroscopic techniques such as IR, NMR, and X-ray diffraction. The structural analyses highlight the compounds' crystallographic properties, including space groups and bonding interactions, indicating their diverse molecular geometries and potential for further functional applications (Yusof et al., 2010).

Bioactivity and Enzyme Inhibition

Thiourea derivatives have shown promising bioactivity, including antibacterial, antifungal, and enzyme inhibitory effects. Research indicates that these compounds can serve as efficient enzyme inhibitors, particularly for enzymes like acetylcholinesterase and butyrylcholinesterase, crucial in neurological functions. Additionally, their potential as mercury sensors has been explored, leveraging their spectrofluorimetric properties for detecting toxic metals. The versatility of thiourea derivatives in bioactivity suggests a broad spectrum of applications in biomedical and environmental monitoring fields (Rahman et al., 2021).

Molecular Docking and Computational Studies

Computational studies, including molecular docking, have provided insights into the interactions between thiourea derivatives and biological molecules. These studies help in understanding the binding affinities and mechanisms of action of thiourea compounds on molecular targets, such as enzymes and DNA. The computational analyses contribute to the rational design of thiourea-based molecules with enhanced bioactivity and selectivity for specific biological targets, paving the way for their application in drug design and other therapeutic areas (Ali et al., 2018).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of thiourea derivatives have been evaluated, showing significant efficacy against various bacterial and fungal strains. These activities highlight the potential of thiourea compounds in developing new antimicrobial agents to combat resistant pathogens. The structural flexibility of thiourea derivatives allows for the optimization of their antimicrobial properties through molecular modifications, offering a promising avenue for novel antimicrobial drug development (Khan et al., 2020).

Propiedades

IUPAC Name |

1-(2-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3S/c1-11-8-13-9-12(6-7-15(13)20-11)10-19-17(22)21-16-5-3-2-4-14(16)18/h2-9,20H,10H2,1H3,(H2,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUZKJQFJMDIPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)CNC(=S)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B2669378.png)

![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-methoxybenzamide](/img/structure/B2669383.png)

![6-[6-[(2-amino-2-oxoethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide](/img/structure/B2669384.png)

![6-chloro-1-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2669394.png)

![N-(3-chloro-4-fluorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2669395.png)